An In-depth Technical Guide to the Core Chemical Properties of 2-(Methylthio)pyrimidine
An In-depth Technical Guide to the Core Chemical Properties of 2-(Methylthio)pyrimidine
Introduction: The Strategic Importance of the 2-(Methylthio)pyrimidine Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pyrimidine core stands as a cornerstone heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1] Among its many derivatives, 2-(Methylthio)pyrimidine emerges as a uniquely versatile and strategic building block. Its true value lies not in its own inherent biological activity, but in the nuanced reactivity conferred by the 2-methylthio group. This moiety serves as a linchpin for a variety of chemical transformations, enabling chemists to readily introduce diverse functionalities at the 2-position of the pyrimidine ring.
This guide provides an in-depth exploration of the fundamental chemical properties of 2-(Methylthio)pyrimidine, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic signature, synthesis, and pivotal reactivity, with a particular focus on the strategic applications that underscore its importance in contemporary chemical research.
Part 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in synthesis and analysis.
Physicochemical Properties
The core attributes of 2-(Methylthio)pyrimidine are summarized in the table below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂S | [2] |
| Molecular Weight | 126.18 g/mol | [2] |
| CAS Number | 823-09-6 | [2] |
| Appearance | Liquid | Commercial Suppliers |
| Boiling Point | 74°C / 17 mmHg | Chemical Suppliers |
| logP (Octanol/Water) | 1.198 (Calculated) | Cheméo |
| Water Solubility | -1.75 (log₁₀ mol/L, Calculated) | Cheméo |
Table 1: Key Physicochemical Properties of 2-(Methylthio)pyrimidine.
The moderate lipophilicity, as indicated by the logP value, and its limited water solubility are key considerations for selecting appropriate solvent systems for both reaction and purification.
Spectroscopic Signature
The spectral data of 2-(Methylthio)pyrimidine provides a definitive fingerprint for its identification and characterization.
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(Methylthio)pyrimidine. The chemical shifts are indicative of the electronic environment of each nucleus.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.53 | Doublet | ~5.2 | H-4, H-6 |
| ~7.36 | Doublet | ~5.2 | H-5 | |
| ~2.65 | Singlet | - | S-CH₃ | |
| ¹³C NMR | ~172.6 | - | - | C-2 |
| ~157.4 | - | - | C-4, C-6 | |
| ~111.8 | - | - | C-5 | |
| ~14.4 | - | - | S-CH₃ |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for 2-(Methylthio)pyrimidine (in CDCl₃).[3]
The downfield shift of the pyrimidine protons (H-4/H-6 and H-5) is characteristic of their location in an electron-deficient aromatic system. The singlet at approximately 2.65 ppm is a clear indicator of the methylthio group.[3]
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2-(Methylthio)pyrimidine is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100–3000 | Medium | Aromatic C-H Stretch |
| ~2900–3000 | Medium | Aliphatic C-H Stretch (S-CH₃) |
| ~1600–1475 | Weak-Medium | Aromatic C=C and C=N Stretch |
| ~1300–1000 | Strong | C-O/C-N like stretches |
Table 3: Characteristic IR Absorption Bands for 2-(Methylthio)pyrimidine.[4][5]
The presence of bands in the aromatic region confirms the heterocyclic core, while the aliphatic C-H stretching validates the methyl group.
Part 2: Synthesis and Reactivity
The synthetic utility of 2-(Methylthio)pyrimidine is intrinsically linked to its preparation and subsequent chemical transformations.
Synthetic Methodologies
The preparation of 2-(Methylthio)pyrimidine is typically achieved through straightforward and high-yielding reactions. A common and efficient laboratory-scale synthesis involves the S-methylation of 2-mercaptopyrimidine.
A typical workflow for the synthesis of 2-(Methylthio)pyrimidine.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add 2-mercaptopyrimidine (1.0 equivalent) portion-wise. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the thiol, forming the highly nucleophilic thiolate.
-
Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 4 hours. Methyl iodide is an excellent electrophile for this S-methylation.
-
Workup: Carefully quench the reaction with water. The aqueous layer is then extracted three times with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford pure 2-(Methylthio)pyrimidine.[3]
Key Chemical Reactivity
The synthetic power of 2-(Methylthio)pyrimidine stems from the reactivity of the methylthio group, which can be easily transformed into a better leaving group, facilitating nucleophilic substitution.
The oxidation of the sulfur atom in the methylthio group is a pivotal transformation that dramatically enhances the reactivity of the 2-position of the pyrimidine ring. This is because the resulting methylsulfinyl and, particularly, the methylsulfonyl groups are excellent leaving groups.
The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent.
General workflow for the oxidation to a 2-(methylsulfonyl)pyrimidine.
-
Reaction Setup: Dissolve the 2-(methylthio)pyrimidine derivative (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (2.0 equivalents) portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). Using two equivalents of m-CPBA ensures the complete oxidation to the sulfone.[6]
-
Workup: Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium carbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to yield the 2-(methylsulfonyl)pyrimidine derivative, which can be further purified by chromatography if necessary.[6]
The 2-(methylsulfonyl)pyrimidines are highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C-2 position highly electrophilic. This allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles under mild conditions.
This reactivity is the cornerstone of the utility of 2-(Methylthio)pyrimidine as a synthetic intermediate. It provides a reliable and versatile method for the introduction of various substituents at the 2-position of the pyrimidine ring.
The two-step sequence from 2-(methylthio)pyrimidine to diverse 2-substituted pyrimidines.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively.[7]
Part 3: Applications in Research and Development
The versatile reactivity of 2-(Methylthio)pyrimidine and its derivatives has led to their widespread application in both medicinal chemistry and agrochemical research.
Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] The ability to easily diversify the 2-position of the pyrimidine ring via the 2-methylthio intermediate makes it an invaluable tool in the synthesis of compound libraries for high-throughput screening and in lead optimization campaigns.
Derivatives of 2-(Methylthio)pyrimidine have been investigated for a wide range of therapeutic activities, including:
-
Anticancer Agents: Many pyrimidine derivatives are known to exhibit anticancer properties. The 2-(methylthio)pyrimidine core has been incorporated into molecules designed as microtubule targeting agents.[9]
-
Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown promising analgesic activity.[10]
-
Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a key component of many antimicrobial and antiviral drugs, and the 2-methylthio group provides a handle for synthetic modifications to explore new antimicrobial agents.[1]
Agrochemicals
In addition to its role in pharmaceutical research, 2-(Methylthio)pyrimidine derivatives have also found applications in agriculture, particularly as fungicides. The pyrimidine core is present in several commercial fungicides, and research has shown that novel 2-(methylthio)pyrimidine carboxamides exhibit fungicidal activity.[11] Furthermore, benzimidazole derivatives containing the 2-(alkylthio)pyrimidine moiety have demonstrated significant activity against various plant pathogenic fungi.[12]
Conclusion
2-(Methylthio)pyrimidine is a strategically important building block in modern organic synthesis. Its value is derived from the facile conversion of the methylthio group into a highly reactive methylsulfonyl leaving group, which opens up a vast chemical space for the synthesis of diverse 2-substituted pyrimidines. This in-depth technical guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, reactivity, and key applications. For researchers and scientists in drug discovery and agrochemical development, a thorough understanding of the principles outlined herein is essential for leveraging the full synthetic potential of this versatile heterocyclic intermediate.
References
- Chikhale, R., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Archives of Applied Science Research, 4(2), 902-910.
- Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475.
-
SpectraBase. (n.d.). 2-Methylthio-pyrimidine. Retrieved from [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 136-149.
- Yamaoka, N., & Aso, K. (1963). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry, 28(5), 1462–1464.
- Zhang, F.-H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
- El-Gazzar, A. B. A., et al. (2009). Reactions with 2-methylthiopyrimidines: synthesis of some new fused pyrimidines.
- Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Nucleic Acids Research, 6(8), 2611–2626.
- Kamal, A., et al. (2019). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. RSC Advances, 9(2), 947-958.
-
Itami, K., Yamazaki, D., & Yoshida, J.-i. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
- Li, Q., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 47, 128212.
- Fan, Z., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 14(1), 1635–1646.
- Chen, W., et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 24(19), 3462.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Shaveta, G., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 1-24.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Singh, N., et al. (2014). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3448.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
- Wiederhold, N. P., et al. (2024).
- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-28.
- St. Amant, A. H., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Kumar, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.
- van der Vorm, S., et al. (2018). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 83(15), 8263–8272.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5089–5095.
-
University of Texas at Dallas. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine, 2-(methylthio)-, [webbook.nist.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
